molecular formula C8H5Br2FO2 B13719241 4'-Bromo-2'-fluoro-5'-hydroxyphenacyl bromide

4'-Bromo-2'-fluoro-5'-hydroxyphenacyl bromide

Katalognummer: B13719241
Molekulargewicht: 311.93 g/mol
InChI-Schlüssel: JVRSZSABWCOYQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of phenacyl bromide, characterized by the presence of bromine, fluorine, and hydroxyl groups on the phenyl ring. This compound is primarily used in scientific research and has various applications in organic synthesis and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide typically involves the bromination and fluorination of hydroxyacetophenone derivatives. One common method includes the following steps:

    Bromination: Hydroxyacetophenone is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the phenyl ring.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride.

Industrial Production Methods

Industrial production of 4’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .

Analyse Chemischer Reaktionen

Types of Reactions

4’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while oxidation and reduction reactions produce corresponding ketones, aldehydes, or alcohols .

Wissenschaftliche Forschungsanwendungen

4’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes and receptors.

    Biological Studies: It is employed in biochemical assays and studies to investigate enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 4’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine, fluorine, and hydroxyl groups allows the compound to form strong interactions with these targets, leading to inhibition or activation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-5-fluoro-2-hydroxyacetophenone
  • 4-Bromo-2-fluorobiphenyl
  • 5-Fluoro-2-hydroxyphenacyl bromide

Uniqueness

4’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The combination of bromine, fluorine, and hydroxyl groups allows for versatile reactivity and interactions with various molecular targets, making it valuable in research and industrial applications .

Eigenschaften

Molekularformel

C8H5Br2FO2

Molekulargewicht

311.93 g/mol

IUPAC-Name

2-bromo-1-(4-bromo-2-fluoro-5-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H5Br2FO2/c9-3-8(13)4-1-7(12)5(10)2-6(4)11/h1-2,12H,3H2

InChI-Schlüssel

JVRSZSABWCOYQH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1O)Br)F)C(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.